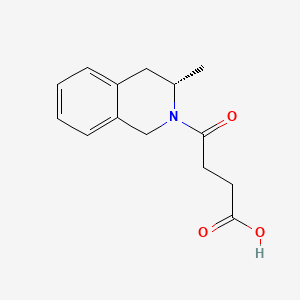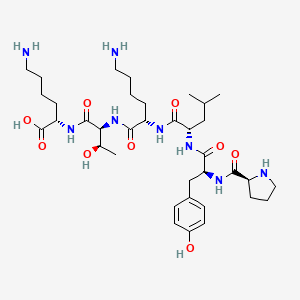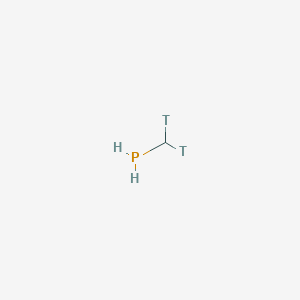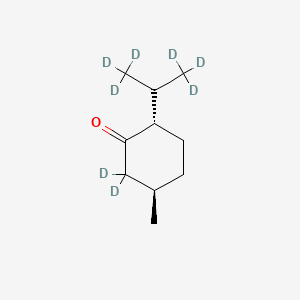
DL-Menthone-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Menthone-d8, also known as (±)-Menthone-d8, is a deuterated labeled compound of Fructose-glutamic acid. It is primarily used in scientific research as a stable isotope for various applications. The compound has a molecular formula of C10H10D8O and a molecular weight of 162.30 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DL-Menthone-d8 is synthesized through the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure of Fructose-glutamic acid. This process involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques to confirm its isotopic labeling and chemical structure .
Analyse Des Réactions Chimiques
Types of Reactions
DL-Menthone-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
DL-Menthone-d8 is widely used in scientific research for various applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Employed in metabolic studies to understand the pharmacokinetic and metabolic profiles of drugs.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications
Mécanisme D'action
The mechanism of action of DL-Menthone-d8 involves its incorporation into drug molecules as a stable isotope. This incorporation can affect the pharmacokinetic and metabolic profiles of the drugs, leading to improved stability and reduced metabolic degradation. The molecular targets and pathways involved depend on the specific drug molecules into which this compound is incorporated .
Comparaison Avec Des Composés Similaires
Similar Compounds
Menthone: A naturally occurring compound with similar chemical structure but without deuterium labeling.
Menthol: Another related compound with similar applications in pharmaceuticals and industry.
Uniqueness
DL-Menthone-d8 is unique due to its deuterium labeling, which provides distinct advantages in scientific research and drug development. The incorporation of deuterium can lead to improved stability and reduced metabolic degradation of drug molecules, making this compound a valuable tool in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
162.30 g/mol |
Nom IUPAC |
(3R,6S)-2,2-dideuterio-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1/i1D3,2D3,6D2 |
Clé InChI |
NFLGAXVYCFJBMK-KCRPTXFPSA-N |
SMILES isomérique |
[2H]C1([C@@H](CC[C@H](C1=O)C(C([2H])([2H])[2H])C([2H])([2H])[2H])C)[2H] |
SMILES canonique |
CC1CCC(C(=O)C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide](/img/structure/B12381696.png)
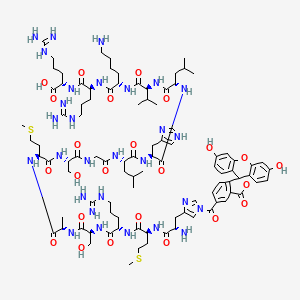
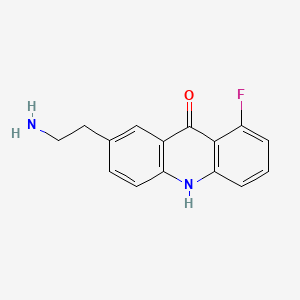
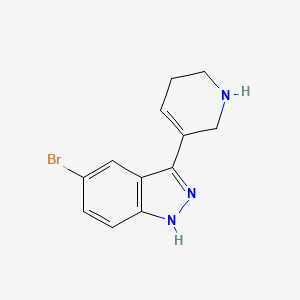


![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)
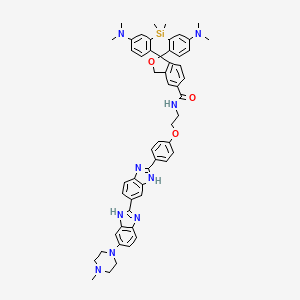
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)
